Cas no 18786-24-8 (Serpentine)

Serpentine structure
Serpentine structure
Product Name:Serpentine
CAS No:18786-24-8
MF:C21H21N2O3
MW:349.403045415878
CID:188208
PubChem ID:73391
Update Time:2025-04-19

Serpentine Chemical and Physical Properties

Names and Identifiers

    • Serpentine
    • SERPENTINE HYDROGEN TARTRATE
    • 3,4,5,6-Tetradehydroajmalicine
    • Serpentine hydrochloride
    • [ "" ]
    • Nsc 407301
    • Einecs 242-570-5
    • serpentine (alkaloid)
    • (19 alpha)-3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19-methyloxayohimbanium
    • 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19α-methyl-18-oxayohimban-4-ium-1-ide
    • Methyl (15S,20R)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),
    • 131-07-7 (Hydroxide inner salt)
    • 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyl-18-oxayohimbanium (inneres salz)
    • 58782-36-8 (Hydrogen tartrate[1:1] salt)
    • CHEBI:142531
    • serpentine(1+)
    • 18786-24-8
    • AKOS032962081
    • CHEMBL3559488
    • DTXSID40940259
    • 4-CHLORO-7-CYANOQUINOLINE
    • 3,4,5,6-Tetradehydroajmalicine hydrogen tartrate
    • alstonine
    • Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha)-
    • SCHEMBL26479502
    • WYTGDNHDOZPMIW-VBNZEHGJSA-O
    • BDBM50608890
    • (15R,16S,20S)-19-(methoxycarbonyl)-16-methyl-17-oxa-3,13??-diazapentacyclo[11.8.0.0(2),(1)?.0?,?.0(1)?,(2)?]henicosa-1(13),2(10),4(9),5,7,11,18-heptaen-13-ylium
    • Inchi: 1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/p+1/t12-,15-,16+/m0/s1
    • InChI Key: WYTGDNHDOZPMIW-VBNZEHGJSA-O
    • SMILES: O1C=C(C(=O)OC)[C@H]2CC3C4=C(C5C=CC=CC=5N4)C=C[N+]=3C[C@@H]2[C@@H]1C

Computed Properties

  • Exact Mass: 349.15500
  • Monoisotopic Mass: 349.15521754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.2
  • XLogP3: 3.1

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.2214 (rough estimate)
  • Melting Point: 158° (air-dried); mp 175° (after drying at 120° in a high vacuum, but still not entirely solvent-free)
  • Boiling Point: 482.77°C (rough estimate)
  • Refractive Index: 1.6500 (estimate)
  • Solubility: Soluble in Chloroform,Dichloromethane,Ethyl Acetate,DMSO,Acetone,etc.
  • PSA: 55.20000
  • LogP: 2.87270
  • Specific Rotation: D25 +292° (c = 0.27 in methanol); D25 +267° (c = 0.21 in ethanol)

Serpentine Security Information

Serpentine Pricemore >>

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